
1-Bromo-2-(1-bromopropan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(1-bromopropan-2-yl)benzene is an organic compound with the molecular formula C9H10Br2. It is a derivative of benzene, where two bromine atoms are attached to the benzene ring and a propyl group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-(1-bromopropan-2-yl)benzene can be synthesized through several methods. One common method involves the bromination of 2-(1-propyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may use continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(1-bromopropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution, reflux conditions.
Oxidation: Potassium permanganate in acidic or neutral medium, room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Major Products Formed
Substitution: 2-(1-propyl)benzene derivatives with different functional groups.
Oxidation: 2-(1-propyl)benzoic acid or 2-(1-propyl)benzyl alcohol.
Reduction: 2-(1-propyl)benzene.
Applications De Recherche Scientifique
1-Bromo-2-(1-bromopropan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(1-bromopropan-2-yl)benzene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The propyl group can undergo oxidation or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(1-bromopropyl)benzene: Similar structure but different positioning of bromine atoms.
1-Bromo-2-(1-chloropropan-2-yl)benzene: Chlorine atom instead of bromine.
1-Bromo-2-(1-fluoropropan-2-yl)benzene: Fluorine atom instead of bromine.
Uniqueness
1-Bromo-2-(1-bromopropan-2-yl)benzene is unique due to its specific arrangement of bromine atoms and the propyl group. This structure allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H10Br2 |
|---|---|
Poids moléculaire |
277.98 g/mol |
Nom IUPAC |
1-bromo-2-(1-bromopropan-2-yl)benzene |
InChI |
InChI=1S/C9H10Br2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
Clé InChI |
MTYNYRRCCANETM-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)C1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


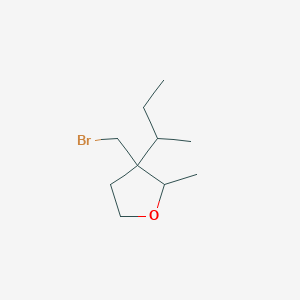
![2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13167985.png)
![Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13167992.png)
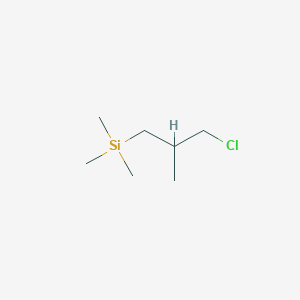
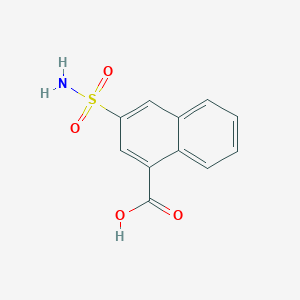
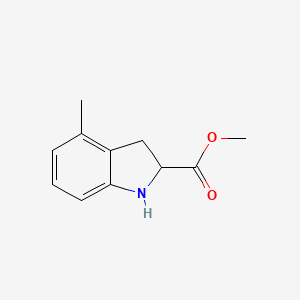
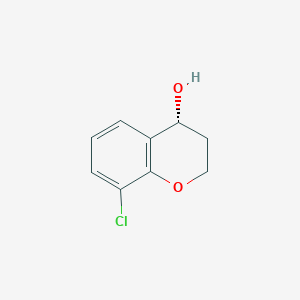
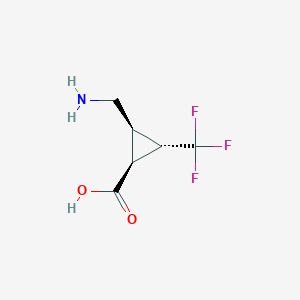
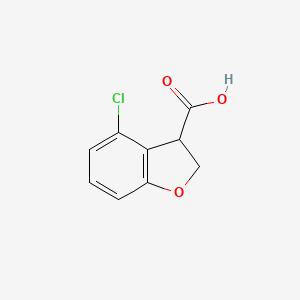
![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane](/img/structure/B13168019.png)
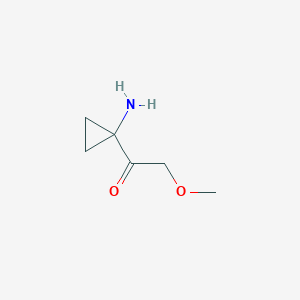
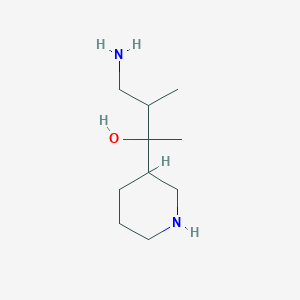

![Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate](/img/structure/B13168065.png)
